N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative characterized by a sulfur-linked acetamide moiety and a 3,5-dimethylphenyl substituent. Its structure combines a bicyclic pyrimido[5,4-b]indole core with a sulfanyl bridge connecting to an N-(4-chlorophenyl)acetamide group. This compound shares structural motifs with bioactive molecules targeting receptors like Toll-like receptor 4 (TLR4) , though specific biological data for this derivative remain underexplored.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-15-11-16(2)13-19(12-15)31-25(33)24-23(20-5-3-4-6-21(20)29-24)30-26(31)34-14-22(32)28-18-9-7-17(27)8-10-18/h3-13,29H,14H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGNJKWNGCITMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: The unique electronic properties of the pyrimidoindole core could be useful in the development of organic semiconductors or other advanced materials.
Chemical Biology: This compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidoindole core. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Table 1: Substituent Impact on Melting Points and Yields
Spectroscopic Comparisons
NMR Profiles :
- The 3,5-dimethylphenyl group in the target compound would produce two singlet peaks for aromatic protons (δ ~6.8–7.2 ppm), contrasting with the doublets of methoxy-substituted analogs (e.g., 13b : δ 7.00 ppm for OCH₃) .
- Sulfanyl bridge protons (CH₂S) typically resonate at δ ~3.8–4.2 ppm, consistent across analogs .
Biological Activity
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Compound Overview
- Chemical Formula : C22H18ClN3O2S
- Molecular Weight : 456.0 g/mol
- CAS Number : 1260931-91-6
This compound belongs to the class of pyrimidine derivatives and is characterized by a chlorophenyl group and a sulfanyl moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction introduces the chlorophenyl group into the structure.
- Sulfanylation : The sulfanyl group is added using thiourea or related reagents through a thiolation reaction.
- Acetylation : The final step involves acetylation to yield the complete compound.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in critical cellular processes:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit various kinases involved in cell signaling pathways such as MAPK/ERK pathways, which are crucial for cell proliferation and survival.
Pharmacological Properties
- Anticancer Activity :
- Antimicrobial Effects :
- Quinazolinone derivatives have been reported to possess antimicrobial activities against various pathogens, suggesting that this compound may similarly exhibit such properties .
In Vitro Studies
A study conducted on similar pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. The research highlighted the correlation between chemical structure modifications and enhanced biological activity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | MAPK |
| N-(4-chlorophenyl)-2-{...} | TBD | TBD |
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Research on related compounds has shown promising results in xenograft models where tumor growth was significantly inhibited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
